molecular formula C11H19NO4 B561955 Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate CAS No. 887406-92-0

Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate

Cat. No.: B561955
CAS No.: 887406-92-0
M. Wt: 229.276
InChI Key: JXRVFKCWDMIGES-UHFFFAOYSA-N
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Description

Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate is an organic compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is characterized by its unique structure, which includes an allyl group, a methoxycarbonylethyl group, and an aminopropionate backbone. It is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate typically involves the reaction of allylamine with methyl 3-bromopropionate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the allylamine attacks the electrophilic carbon of the methyl 3-bromopropionate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[N-Allyl-N-(2-methoxycarbonylethyl)]aminopropionate: Unique due to its combination of allyl and methoxycarbonylethyl groups.

    Methyl 3-[N-Allyl-N-(2-hydroxyethyl)]aminopropionate: Similar structure but with a hydroxyethyl group instead of a methoxycarbonylethyl group.

    Methyl 3-[N-Allyl-N-(2-ethoxycarbonylethyl)]aminopropionate: Similar structure but with an ethoxycarbonylethyl group instead of a methoxycarbonylethyl group.

Properties

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)-prop-2-enylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-4-7-12(8-5-10(13)15-2)9-6-11(14)16-3/h4H,1,5-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRVFKCWDMIGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(CCC(=O)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652640
Record name Dimethyl 3,3'-[(prop-2-en-1-yl)azanediyl]dipropanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-92-0
Record name Dimethyl 3,3'-[(prop-2-en-1-yl)azanediyl]dipropanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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